Product packaging for Diisobutyl ether(Cat. No.:CAS No. 628-55-7)

Diisobutyl ether

Cat. No.: B008407
CAS No.: 628-55-7
M. Wt: 130.23 g/mol
InChI Key: SZNYYWIUQFZLLT-UHFFFAOYSA-N
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Description

Diisobutyl ether (DIBE), with the molecular formula C₈H₁₈O and molecular weight 130.23 g/mol, is a branched aliphatic ether. It is a colorless to yellow liquid with a boiling point of 122°C and a density of approximately 0.76 g/mL . DIBE is primarily used in organic synthesis, particularly in catalytic processes such as the dehydration of isobutanol to produce isobutene and other derivatives . Its low water solubility and high volatility make it suitable for applications requiring non-polar solvents or reaction intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B008407 Diisobutyl ether CAS No. 628-55-7

Properties

IUPAC Name

2-methyl-1-(2-methylpropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYYWIUQFZLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060856
Record name Propane, 1,1'-oxybis[2-methyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-55-7
Record name Isobutyl ether
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Record name Isobutyl ether
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Record name Propane, 1,1'-oxybis[2-methyl-
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Record name Propane, 1,1'-oxybis[2-methyl-
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Record name 1,1'-oxybis[2-methylpropane]
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Record name ISOBUTYL ETHER
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Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Optimal yields occur between 130–160°C. Higher temperatures favor alkene formation (e.g., isobutylene), necessitating precise control.

  • Catalyst Concentration : Sulfuric acid concentrations of 5–20% (w/w) balance reactivity and side reactions. Excess acid accelerates corrosion and byproduct formation.

  • Reaction Time : Typical durations range from 2–4 hours, with prolonged times reducing yield due to decomposition.

Example Protocol :

  • Mix isobutyl alcohol (150 g, 2.03 mol) with 15% H2SO4\text{H}_2\text{SO}_4.

  • Heat to 140°C under reflux for 3 hours.

  • Neutralize with NaHCO3\text{NaHCO}_3, separate the organic layer, and distill under reduced pressure (boiling point: 122–124°C at 760 mmHg).

Yield : 60–70% under optimal conditions, with purity >95% after distillation.

Williamson Synthesis Using Alkyl Halides

Williamson synthesis offers an alternative route for asymmetrical or symmetrical ethers, involving the reaction of an alkoxide ion with an alkyl halide. For this compound, sodium isobutoxide (\text{(CH}_3\text{)_2CHCH}_2\text{ONa}) reacts with isobutyl bromide (\text{(CH}_3\text{)_2CHCH}_2\text{Br}):

\text{(CH}3\text{)2CHCH}2\text{ONa} + \text{(CH}3\text{)2CHCH}2\text{Br} \rightarrow \text{(CH}3\text{)2CHCH}2\text{OCH}2\text{CH(CH}3\text{)2} + \text{NaBr}

Key Considerations

  • Solvent : Anhydrous conditions are critical. Diethyl ether or tetrahydrofuran (THF) prevents hydrolysis of the alkoxide.

  • Alkoxide Preparation : Generated by reacting isobutyl alcohol with sodium hydride (NaH\text{NaH}) or metallic sodium.

  • Side Reactions : Competing elimination (e.g., isobutylene formation) occurs if temperatures exceed 50°C.

Example Protocol :

  • Dissolve sodium (2.3 g, 0.1 mol) in anhydrous THF.

  • Add isobutyl alcohol (7.4 g, 0.1 mol) dropwise to form sodium isobutoxide.

  • Introduce isobutyl bromide (13.7 g, 0.1 mol) and reflux at 40°C for 6 hours.

  • Extract with water, dry over MgSO4\text{MgSO}_4, and distill.

Yield : 50–65%, with purity dependent on halide purity and moisture exclusion.

Solid Acid Catalysts for Sustainable Synthesis

Recent patents highlight solid acid catalysts as eco-friendly alternatives to liquid acids. Polystyrene sulfonic acid resins, perfluorinated sulfonic acids, and metal oxide superacids enable catalyst recycling and reduce waste.

Polystyrene Sulfonic Acid Resin Catalysis

  • Conditions : 5–20% catalyst loading, 120–160°C, 1–4 hours.

  • Mechanism : Protons from sulfonic acid groups (SO3H-\text{SO}_3\text{H}) protonate the alcohol, facilitating nucleophilic attack.

  • Advantages : No corrosion, easy separation via filtration, and >95% catalyst recovery.

Example Protocol :

  • Mix isobutyl alcohol (150 g) with 10% polystyrene sulfonic acid resin.

  • Heat to 145°C under N2\text{N}_2 for 2 hours.

  • Filter the catalyst, distill the product (114–124°C at 5 mmHg).

Yield : 68–75%, with GC purity >96%.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Acid-Catalyzed DehydrationH2SO4\text{H}_2\text{SO}_4130–1602–460–7095
Williamson SynthesisNaH\text{NaH}40–504–650–6590
Solid Acid CatalysisPolystyrene sulfonic acid120–1601–468–7596

Key Findings :

  • Solid Acid Catalysts : Higher yields and purity vs. traditional methods, with reduced environmental impact.

  • Side Products : Alkene formation in acid catalysis (5–10%); halide residues in Williamson synthesis require rigorous purification.

Industrial-Scale Production and Challenges

Scalability Considerations

  • Continuous Flow Reactors : Patents describe tubular reactors with immobilized solid acids, enabling 24/7 production.

  • Energy Efficiency : Lower reaction temperatures (120°C vs. 160°C) reduce energy costs by 20–30%.

Challenges

  • Catalyst Deactivation : Sulfonic acid resins degrade above 180°C, limiting operating ranges.

  • Feedstock Purity : Isobutyl alcohol containing >0.5% water reduces yields by 15–20% .

Chemical Reactions Analysis

Scientific Research Applications

Combustion Studies

DIBE has been investigated for its combustion characteristics, particularly in the context of diesel fuel applications. Research has shown that DIBE exhibits a specific negative temperature coefficient (NTC) behavior during combustion, which is crucial for understanding its reactivity and efficiency as a fuel component.

Key Findings:

  • Combustion Kinetics : DIBE's combustion kinetics were studied alongside other dibutyl ether isomers using a plug flow reactor. The experiments revealed that DIBE shows a single NTC region, indicating distinct reactivity patterns under varying pressure conditions .
  • Chemical Kinetic Models : Models developed for DIBE have been validated against experimental data. These models help elucidate the effects of molecular structure on combustion behavior and the formation of key species such as isobutanal and formaldehyde during oxidation processes .

DIBE plays a significant role in organic synthesis, particularly in reactions requiring ether functionalities. Its ability to act as a solvent and reactant makes it valuable in various chemical processes.

Applications:

  • Solvent for Reactions : DIBE is often used as a solvent for organic reactions due to its favorable solubility properties with various organic compounds .
  • Synthesis of Other Compounds : It serves as an intermediate in the synthesis of other ethers and can participate in acid-catalyzed dehydration reactions .

Environmental Impact Studies

Recent studies have also focused on the environmental implications of using DIBE as a fuel additive or solvent. Understanding its degradation pathways and potential toxicity is essential for assessing its safety and environmental footprint.

Research Insights:

  • Degradation Pathways : Investigations into the environmental fate of DIBE indicate that it can undergo various degradation processes, which are influenced by factors such as temperature and microbial activity .
  • Toxicity Assessments : Safety evaluations have been conducted to assess the genotoxicity of DIBE and its impurities, highlighting the importance of regulatory compliance in its applications .

Case Study 1: Combustion Performance

A study conducted on the combustion performance of DIBE in diesel engines demonstrated that incorporating DIBE can enhance engine efficiency while reducing emissions compared to traditional diesel fuels. The findings indicated improved ignition delay times and lower soot formation rates .

Case Study 2: Solvent Efficacy

In another case, DIBE was evaluated as a solvent in the extraction of bioactive compounds from plant materials. The results showed that DIBE effectively solubilized target compounds, making it a suitable alternative to more toxic solvents traditionally used in extraction processes .

Mechanism of Action

The mechanism of action of diisobutyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by providing a medium in which reactants can interact. The molecular structure of this compound, with its ether linkage, allows it to stabilize various intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares DIBE with structurally similar ethers:

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Solubility in Water Key Applications
Diisobutyl Ether C₈H₁₈O 122 ~0.76 Low Chemical synthesis, fuels
Diethyl Ether C₄H₁₀O 34.6 0.713 Slightly soluble Solvent, anesthesia
Diisopropyl Ether C₆H₁₄O 68–69 0.724 Insoluble Solvent, extraction
Dibutyl Ether C₈H₁₈O 142 0.769 Insoluble Plasticizers, solvents

Key Observations :

  • Boiling Points : DIBE has a higher boiling point than diethyl ether (34.6°C) and diisopropyl ether (68°C) due to its larger molecular size and branched structure. However, it is lower than dibutyl ether (142°C), which has a linear alkyl chain .
  • Solubility : All listed ethers exhibit low water solubility, but DIBE’s branched structure may enhance miscibility with certain hydrocarbons compared to linear analogs .

Research Findings

  • Catalytic Processes: DIBE forms during isobutanol dehydration, with selectivity dependent on conversion rates. At >30–40% conversion, product distributions stabilize, favoring isobutene over DIBE .
  • Analytical Challenges: Pure DIBE standards were historically unavailable, complicating gas chromatography (GC) analysis. Mass spectrometry now enables unambiguous identification .
  • Comparative Stability : DIBE exhibits lower peroxide formation risk compared to diethyl and diisopropyl ethers, enhancing its suitability for long-term storage .

Biological Activity

Diisobutyl ether, also known as dibutyl ether (DBE), is an organic compound with the chemical formula C8H18OC_8H_{18}O. It is primarily used as a solvent and in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health effects.

This compound is characterized by its ether functional group, which significantly influences its interactions with biological systems. Its molecular structure consists of two isobutyl groups attached to an oxygen atom, leading to unique chemical behaviors.

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. In inhalation studies on rats, the lethal concentration (LC50) was found to be approximately 21,600 mg/m³ (4,000 ppm) over four hours, indicating a relatively high tolerance in short-term exposures . Dermal exposure studies have shown an LD50 value greater than 2,000 mg/kg in rabbits, further supporting its low acute toxicity profile .

Reproductive and Developmental Toxicity

Long-term inhalation studies did not reveal any adverse effects on reproductive organs or developmental outcomes at concentrations up to 1,500 mg/m³. The no observed adverse effect level (NOAEL) was determined to be 500 mg/m³ for female rats, reflecting a lack of significant reproductive toxicity .

In Vitro Studies

In vitro testing has shown that this compound is neither mutagenic nor clastogenic. Specifically, it did not induce mutations in bacterial test systems or chromosomal aberrations in human lymphocytes . This suggests a low risk for genetic damage upon exposure.

Antibacterial Properties

Recent studies have explored the antibacterial activity of this compound. For instance, it has been isolated from natural sources like Begonia malabarica, where it demonstrated notable antibacterial effects against various pathogens such as Staphylococcus epidermidis and Escherichia coli at specific concentrations . The compound exhibited zones of inhibition ranging from 8 mm to 9 mm depending on the bacterial strain and concentration tested.

Use in Biodiesel Blends

This compound has been investigated as an additive in biodiesel formulations. Research indicates that blending this compound with lemongrass oil biodiesel can enhance engine performance while reducing harmful emissions. The study reported improvements in brake thermal efficiency (BTE) and reductions in specific fuel consumption (BSFC) compared to conventional diesel fuels .

Case Studies and Research Findings

StudyFindings
Toxicological AssessmentLow acute toxicity with LC50 of 21,600 mg/m³; NOAEL of 500 mg/m³ for reproductive toxicity
Antibacterial ActivityEffective against E. coli and S. epidermidis with inhibition zones of 8-9 mm at various concentrations
Biodiesel ResearchImproved engine performance metrics when blended with biodiesel; reductions in CO and HC emissions

Q & A

Q. What are the standard methods for synthesizing diisobutyl ether, and how can purity be validated?

this compound is typically synthesized via acid-catalyzed dehydration of isobutanol. A common method involves using sulfuric acid as a catalyst under controlled temperature (e.g., 140–160°C) to minimize side reactions like olefin formation. Post-synthesis, purity validation requires gas chromatography (GC) with flame ionization detection (FID) to assess residual alcohols or alkenes . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, while Karl Fischer titration quantifies water content, critical for reactions sensitive to moisture .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are effective for identifying this compound in mixtures. For quantitative analysis, GC coupled with mass spectrometry (GC-MS) provides sensitivity for trace impurities. Differential scanning calorimetry (DSC) can assess thermal stability, particularly for applications involving elevated temperatures .

Q. How should this compound be safely stored to prevent degradation or hazards?

Store this compound in tightly sealed, corrosion-resistant containers (e.g., amber glass) in a cool (<25°C), well-ventilated area away from ignition sources. Electrostatic buildup must be mitigated using grounded equipment. Opened containers should be resealed immediately and stored upright to prevent leakage .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound in catalytic reactions?

When using this compound as a solvent or reagent in catalysis, consider its low polarity and compatibility with Lewis acids (e.g., AlCl₃) or frustrated Lewis pairs (FLPs). Optimize reaction parameters (temperature, solvent purity, and inert atmosphere) to avoid ether cleavage. For example, in FLP-mediated hydrogenation, trace moisture can deactivate catalysts, necessitating rigorous drying protocols .

Q. How can researchers resolve contradictions in toxicity data for this compound?

Discrepancies in acute toxicity studies (e.g., LD₅₀ variations) require cross-validation using in vitro models (e.g., hepatocyte assays) and in vivo rodent studies under standardized OECD guidelines. Systematic reviews of exposure pathways (inhalation vs. dermal) and dose-response relationships are essential. Reference materials from authoritative databases (e.g., NIH Analytical Methods Program) improve reproducibility .

Q. What strategies mitigate risks when scaling up this compound-based reactions?

Conduct small-scale hazard assessments (e.g., reaction calorimetry) to identify exothermic risks. Use explosion-proof equipment and inert gas purging for large volumes. Flame-resistant lab coats and chemical-resistant gloves (e.g., polyvinyl alcohol) are mandatory. Respiratory protection (e.g., NIOSH-approved masks) is required if fume hoods are inadequate .

Q. How does this compound compare to other ethers (e.g., diethyl ether) in solvent properties and reaction outcomes?

this compound’s higher boiling point (122°C vs. 34.6°C for diethyl ether) and lower polarity make it suitable for high-temperature reactions. Its reduced volatility decreases flammability risks but may slow reaction kinetics. Comparative studies should evaluate dielectric constants and Hansen solubility parameters to optimize solvent selection .

Q. What are the emerging applications of this compound in green chemistry?

this compound is being explored as a bio-derived solvent for lignin depolymerization and as a co-solvent in supercritical CO₂ systems for nanoparticle synthesis. Its low water solubility aids in biphasic catalysis, enhancing product separation efficiency .

Methodological Guidelines

Q. How to design a robust protocol for this compound’s use in air-sensitive reactions?

  • Step 1: Pre-dry this compound over molecular sieves (3Å) for 24 hours.
  • Step 2: Use Schlenk-line techniques for transferring the solvent under nitrogen/argon.
  • Step 3: Monitor reaction progress via inline IR spectroscopy to detect intermediates.
  • Step 4: Quench reactions with chilled water to minimize ether degradation .

Q. What statistical approaches are recommended for analyzing this compound’s environmental persistence?

Apply multivariate analysis (e.g., PCA) to correlate physicochemical properties (logP = 2.315, PSA = 9.23 Ų) with biodegradation rates. Use QSAR models to predict ecotoxicological endpoints, validated against experimental data from OECD 301D ready biodegradability tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisobutyl ether
Reactant of Route 2
Reactant of Route 2
Diisobutyl ether

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